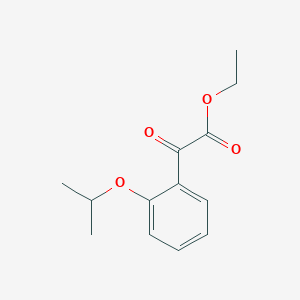

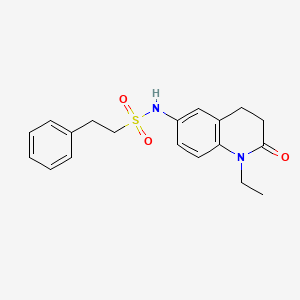

![molecular formula C22H14Cl4N2O2 B2482649 (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 303996-95-4](/img/structure/B2482649.png)

(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules resembling the target compound often involves multi-step reactions, including cyclocondensation and modifications of indole derivatives. For instance, novel compounds have been synthesized via one-pot three-component cyclocondensation, showcasing the intricacy and precision required in creating such molecules (Khalifa et al., 2017). This process highlights the importance of selecting appropriate precursors and conditions to achieve the desired chemical structure.

Molecular Structure Analysis

X-ray crystallography provides invaluable insights into the molecular structure of complex compounds. Studies have determined the crystal structures of related compounds, revealing details about molecular geometry, bond lengths, angles, and conformation. For example, compounds exhibiting trans geometry with respect to azo N=N double bonds and forming three-dimensional networks through hydrogen bonding have been described (Ozek et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and transformations of the compound can be explored through various reactions, including amino-imino tautomerism, which demonstrates the compound's dynamic nature and potential for further chemical modifications. Such properties are crucial for understanding the compound's behavior in different chemical environments and for potential applications in synthesis and material science (Brandsma et al., 1998).

Scientific Research Applications

Corrosion Inhibition Applications

Schiff bases derived from L-Tryptophan, specifically methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate (S1) and 2-(((1-hydroxy-3-(1H-indol-3-yl)-1,1-diphenylpropan-2-yl)imino)methyl)phenol (S2), have demonstrated effectiveness in preventing corrosion of stainless steel in acidic environments. The inhibitory action of these compounds was confirmed through various techniques, including electrochemical methods, SEM-EDX, FT-IR, UV-visible, and X-Ray Diffraction (XRD) analyses. Additionally, Density Functional Theory (DFT) was employed to align theoretical results with experimental findings, confirming the adsorption of these inhibitor molecules on the stainless steel surface, following Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).

Structural and Crystallographic Studies

A comprehensive study examined the molecular structure, optoelectronic properties, and bioactivity of imine compounds, specifically focusing on their potential inhibitory properties against key proteins of SARS-CoV-2. The study utilized a dual computational approach, combining quantum chemical and molecular docking methods, to analyze the molecular structure and optoelectronic properties of indigenously synthesized imine compounds. The results suggested potential applications in the field of bioactivity and provided a foundation for further in vitro and in vivo investigations (Ashfaq et al., 2022).

Synthesis and Chemical Reactivity

Research into the synthesis of various compounds, including Niflumic acid, Diclofenac, and Indometacin acids, has been conducted to understand their conformational space, vibrational frequencies, molecular electrostatic potential maps, and topological features. This study contributes to the broader understanding of the chemical properties and potential applications of these compounds in various scientific and industrial domains (Jubert et al., 2005).

properties

IUPAC Name |

(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-1-[(2,4-dichlorophenyl)methyl]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl4N2O2/c23-15-7-6-14(18(25)10-15)11-28-20-4-2-1-3-16(20)21(22(28)29)27-30-12-13-5-8-17(24)19(26)9-13/h1-10H,11-12H2/b27-21- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBBZQWITJAMKG-MEFGMAGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NOCC3=CC(=C(C=C3)Cl)Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=N/OCC3=CC(=C(C=C3)Cl)Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

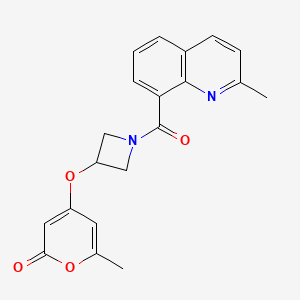

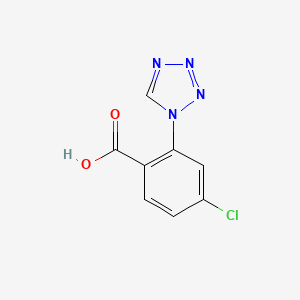

![2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2482571.png)

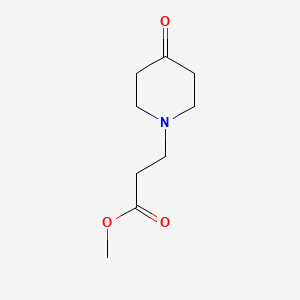

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)

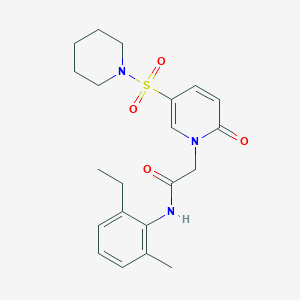

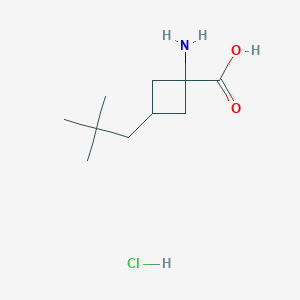

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2482582.png)

![N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2482584.png)

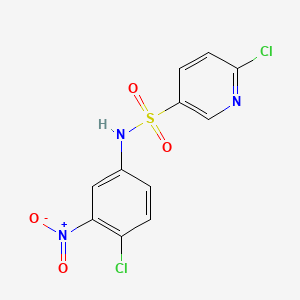

![3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482585.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2482589.png)